molecular formula C12H8BrClO B14883903 1-(4-Bromophenoxy)-3-chlorobenzene

1-(4-Bromophenoxy)-3-chlorobenzene

Cat. No.: B14883903
M. Wt: 283.55 g/mol
InChI Key: PGQJHEFUVALPJC-UHFFFAOYSA-N
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Description

1-(4-Bromophenoxy)-3-chlorobenzene is an organic compound with the molecular formula C12H8BrClO It is a derivative of benzene, where the benzene ring is substituted with a bromophenoxy group at the 1-position and a chlorine atom at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromophenoxy)-3-chlorobenzene can be synthesized through various methods. One common approach involves the nucleophilic aromatic substitution reaction. In this method, 4-bromophenol reacts with 3-chlorobenzene under basic conditions to form the desired product. The reaction typically requires a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenoxy)-3-chlorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Potassium carbonate, DMSO, and elevated temperatures.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Coupling Reactions: Palladium catalysts, base (e.g., potassium carbonate), and solvents like toluene or ethanol.

Major Products Formed:

  • Substituted derivatives with various functional groups.
  • Phenolic or quinone derivatives from oxidation.
  • Hydrogenated products from reduction.
  • Biaryl compounds from coupling reactions.

Scientific Research Applications

1-(4-Bromophenoxy)-3-chlorobenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Bromophenoxy)-3-chlorobenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes.

Comparison with Similar Compounds

    1-(4-Bromophenoxy)-2-chlorobenzene: Similar structure but with the chlorine atom at the 2-position.

    1-(4-Bromophenoxy)-4-chlorobenzene: Chlorine atom at the 4-position.

    1-(4-Bromophenoxy)-3-fluorobenzene: Fluorine atom instead of chlorine at the 3-position.

Uniqueness: 1-(4-Bromophenoxy)-3-chlorobenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in synthesis and material science .

Properties

Molecular Formula

C12H8BrClO

Molecular Weight

283.55 g/mol

IUPAC Name

1-bromo-4-(3-chlorophenoxy)benzene

InChI

InChI=1S/C12H8BrClO/c13-9-4-6-11(7-5-9)15-12-3-1-2-10(14)8-12/h1-8H

InChI Key

PGQJHEFUVALPJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)OC2=CC=C(C=C2)Br

Origin of Product

United States

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